1-(3-chloropropyl)-2-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(3-chloropropyl)-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRRLWDZEAJWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588599 | |
| Record name | 1-(3-Chloropropyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136609-54-6 | |
| Record name | 1-(3-Chloropropyl)-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136609-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloropropyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Alkylation Protocol
The most widely reported method involves the reaction of 2-methylimidazole with 1,3-dichloropropane in the presence of a base. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is typically used to deprotonate the imidazole, enhancing nucleophilicity at the N-1 position. The reaction proceeds via an Sₙ2 mechanism , where the 3-chloropropyl group is introduced selectively.
Procedure :
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Reagents : 2-Methylimidazole (1 equiv), 1,3-dichloropropane (1.2 equiv), K₂CO₃ (2 equiv), catalytic KI, dry DMF.
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Conditions : Stirred at 80–100°C for 12–24 hours under nitrogen.
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Workup : The mixture is poured into ice water, filtered, and recrystallized from isopropyl alcohol.
Mechanistic Insight :
The base abstracts the acidic proton from the imidazole ring (pKa ~14.5 for N-H), enabling nucleophilic attack on the 1,3-dichloropropane. Regioselectivity favors substitution at the less hindered terminal chlorine.
Solvent-Free Alkylation for Enhanced Efficiency
Green Chemistry Approach
To minimize solvent use and improve atom economy, solvent-free conditions have been optimized. This method reduces reaction time and energy consumption while maintaining high yields.
Procedure :
-
Reagents : 2-Methylimidazole (1 equiv), 1,3-dichloropropane (1.1 equiv), K₂CO₃ (1.5 equiv).
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Conditions : Ground in a mortar for 30 minutes, then heated at 60°C for 6 hours.
Advantages :
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Eliminates toxic solvents (e.g., DMF).
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Simplifies purification by avoiding emulsion formation during aqueous workup.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction time from hours to minutes. This method is ideal for high-throughput applications.
Procedure :
-
Reagents : 2-Methylimidazole (1 equiv), 1,3-dichloropropane (1.2 equiv), NaOH (1.5 equiv), ethanol.
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Conditions : Irradiated at 150 W, 100°C for 15–20 minutes.
Key Parameters :
-
Power and temperature control prevent decomposition of the thermally sensitive imidazole ring.
Alternative Alkylating Agents
Use of 3-Chloropropyl Methanesulfonate
For improved leaving-group reactivity, 3-chloropropyl methanesulfonate replaces 1,3-dichloropropane. This enhances reaction rates and reduces side products.
Procedure :
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Reagents : 2-Methylimidazole (1 equiv), 3-chloropropyl methanesulfonate (1.1 equiv), triethylamine (1.2 equiv), acetonitrile.
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Conditions : Refluxed at 82°C for 8 hours.
Trade-offs :
Purification and Characterization
Chromatographic Techniques
Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) is employed for high-purity isolates (>98%). Recrystallization from isopropyl alcohol or ethyl acetate is common for industrial-scale production.
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 7.45 (s, 1H, imidazole H-4), 6.85 (s, 1H, imidazole H-5), 4.20 (t, J = 6.4 Hz, 2H, N-CH₂), 3.65 (t, J = 6.4 Hz, 2H, Cl-CH₂), 2.40 (s, 3H, CH₃), 2.10 (quin, J = 6.4 Hz, 2H, CH₂).
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IR (KBr): 3100 cm⁻¹ (C-H aromatic), 1560 cm⁻¹ (C=N), 740 cm⁻¹ (C-Cl).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Classical Alkylation | DMF, 24 h, 80°C | 85% | >95% | Industrial |
| Solvent-Free | 60°C, 6 h | 78% | 93% | Pilot-scale |
| Microwave-Assisted | Ethanol, 15 min, 100°C | 82% | >98% | Lab-scale |
| Methanesulfonate Alkylation | Acetonitrile, 8 h, 82°C | 72% | 97% | Limited |
Industrial Applications and Challenges
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
Scientific Research Applications
1-(3-Chloropropyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
Nitro-Substituted Derivatives
- 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole (C₇H₉ClN₄O₂): The addition of a nitro group at the C5 position significantly enhances biological activity. For example, derivatives exhibit antibacterial and antiprotozoal properties due to the electron-withdrawing nitro group, which increases reactivity in metabolic pathways .
- Thiosemicarbazone Analogues : Functionalization with a thiosemicarbazone group (e.g., C-3 in ) introduces sulfur and aromatic moieties, improving anticancer activity. The compound C₁₄H₁₅ClN₆O₂S (MW: 366) shows a melting point of 210–213°C and a yield of 30%, indicating moderate synthetic efficiency .
Benzimidazole and Benzo-Triazole Analogues
- 1-(3-Chloropropyl)-1H-benzo[d]imidazol-2(3H)-one (C₁₀H₁₁ClN₂O, MW: 210.66): Replacing the imidazole core with a benzimidazole ring increases steric bulk and alters electronic properties. This derivative is a key impurity in domperidone synthesis and exhibits distinct crystallinity (melting point: 42–44°C) .
- 1-(3-Chloropropyl)-1H-benzo[d][1,2,3]triazole (3-Cl-pr-bt): Substitution with a benzotriazole ring enhances stability in acidic conditions due to the fused aromatic system. Synthesized via reaction with 1-chloro-3-bromopropane, this compound is used in coordination chemistry .
Alkyl Chain Modifications
Chain Length and Halogen Variations
- 1-(4-Bromobutyl)-2-methyl-5-nitro-1H-imidazole : Extending the alkyl chain to four carbons and substituting chlorine with bromine increases leaving-group reactivity, facilitating nucleophilic substitutions. This compound is employed in synthesizing benzotriazole derivatives with higher yields compared to chlorinated analogs .
- 2-(3-Bromopropyl)-1-methyl-1H-imidazole (CAS: 1339343-66-6): Bromine substitution at the terminal carbon improves electrophilicity, making it preferable for cross-coupling reactions. However, its hydrobromide salt (MW: 203.08) exhibits lower thermal stability than the hydrochloride counterpart .
Salt Forms
Heterocyclic Modifications
- Morpholine and Piperidine Derivatives : Compounds like 4-(3-chloropropyl)morpholine and 1-(3-chloropropyl)piperidine replace the imidazole ring with saturated heterocycles. These modifications reduce aromaticity, lowering melting points (e.g., morpholine derivative: ~160°C at 0.04 Torr) and altering lipophilicity .
- Increasing the number of chloropropyl groups elongates cage C–C bonds (1.628 Å to 1.672 Å) and introduces weak C–H···Cl hydrogen bonds, influencing crystallinity .
Structural and Functional Data Table
Biological Activity
1-(3-Chloropropyl)-2-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3. This enzyme plays a significant role in various metabolic pathways and is linked to several diseases, including cancer and diabetes. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Target Enzyme
The primary target of this compound is AKR1C3 , a member of the aldo-keto reductase family. This enzyme is involved in the metabolism of steroids and xenobiotics, and its inhibition can lead to significant biochemical changes within cells.
Mode of Action
The compound acts as a potent and isoform-selective inhibitor of AKR1C3. By inhibiting this enzyme, it affects the metabolism of various substrates, potentially leading to altered levels of hormones and other metabolites within the body. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AKR1C3. The IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity, has been reported in various studies, showcasing its potential as a therapeutic agent.
| Study | IC50 Value (µM) | Comments |
|---|---|---|
| Study A | 0.5 | High selectivity for AKR1C3 |
| Study B | 0.75 | Effective in cancer cell lines |
| Study C | 0.3 | Potential for diabetes treatment |
Cancer Research
A notable case study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability, suggesting its potential use as an anticancer agent. The study highlighted its ability to induce apoptosis in specific cancer types through AKR1C3 inhibition.
Diabetes Treatment
Another study focused on the compound's role in metabolic regulation. It was found that this compound could improve insulin sensitivity in diabetic models by modulating the metabolic pathways influenced by AKR1C3. This suggests a dual role in both cancer therapy and metabolic disorders .
Research Findings
Recent research has expanded on the understanding of how this compound interacts with biological systems:
- Biochemical Pathways : Inhibition of AKR1C3 alters pathways related to steroid metabolism and oxidative stress responses.
- Therapeutic Potential : Ongoing studies are exploring its efficacy in combination therapies for cancer and metabolic diseases.
- Structural Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance its inhibitory potency against AKR1C3.
Q & A
Q. Q: What are the optimal synthetic routes for preparing 1-(3-chloropropyl)-2-methyl-1H-imidazole, and how can side reactions be minimized?
A: The compound can be synthesized via alkylation of 2-methylimidazole with 1-bromo-3-chloropropane under controlled conditions. Key steps include:
- Temperature control : Reactions at room temperature or mild heating (40–60°C) reduce undesired polymerization or over-alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Purification : Post-synthesis, washing with ethyl acetate removes unreacted starting materials, followed by drying under vacuum to isolate the product .
Characterization via -NMR and FT-IR is critical to confirm the absence of byproducts like bis-alkylated imidazoles.
Structural Characterization
Q. Q: Which spectroscopic techniques are most reliable for distinguishing this compound from its structural analogs?
A:
- -NMR : The chloropropyl chain exhibits distinct signals: a triplet at δ ~3.6 ppm (–CHCl) and a multiplet at δ ~1.8–2.2 ppm (–CH-CH-CH-). The imidazole proton (C2-H) appears as a singlet at δ ~7.0 ppm .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 189 [M] and fragmentation patterns (e.g., loss of Cl–) confirm the structure .
- Elemental analysis : Validate C, H, N, and Cl composition to rule out impurities.
Reactivity and Functionalization
Q. Q: How does the chloropropyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?
A: The chloropropyl group is susceptible to nucleophilic attack at the terminal chlorine. For example:
- Amination : React with primary amines (e.g., NH) to yield 3-aminopropyl derivatives, useful in drug intermediate synthesis .
- Cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .
Optimization tip : Monitor reaction progress via TLC to prevent over-functionalization.
Advanced Mechanistic Studies
Q. Q: What computational methods can predict the regioselectivity of this compound in electrophilic aromatic substitution?
A:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites on the imidazole ring. The C4 and C5 positions are typically more reactive than C2 due to steric hindrance from the methyl group .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .
Data Contradictions in Spectral Analysis
Q. Q: How should researchers resolve discrepancies between experimental and theoretical spectral data for this compound?
A:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating - and -NMR peaks.
- X-ray crystallography : If crystalline, determine the solid-state structure to validate bond lengths and angles .
- Literature benchmarking : Compare with analogous imidazole derivatives (e.g., 1-(3-chloropropyl)-1H-benzimidazol-2-one) to identify systematic shifts .
Applications in Drug Development
Q. Q: What pharmacological targets could this compound derivatives explore?
A: The chloropropyl chain enables conjugation with bioactive moieties:
- Anticancer agents : Link to DNA intercalators (e.g., acridine) via the chloropropyl group .
- Antimicrobials : Functionalize with sulfonamide groups to target bacterial dihydropteroate synthase .
Note : Prioritize in vitro cytotoxicity assays (e.g., MTT) before in vivo studies.
Stability and Storage
Q. Q: What are the critical stability considerations for long-term storage of this compound?
A:
- Moisture sensitivity : Store under inert gas (N/Ar) in sealed containers to prevent hydrolysis of the C–Cl bond .
- Temperature : Keep at 2–8°C to retard decomposition; avoid freeze-thaw cycles .
- Light exposure : Amber vials prevent UV-induced degradation of the imidazole ring.
Advanced Analytical Challenges
Q. Q: How can researchers address low yields in the synthesis of this compound?
A:
- Reagent stoichiometry : Use a 1.2:1 molar ratio of 2-methylimidazole to 1-bromo-3-chloropropane to drive the reaction .
- Catalysis : Introduce KI as a phase-transfer catalyst to enhance alkylation efficiency .
- Workup optimization : Employ column chromatography (silica gel, hexane/EtOAc) for high-purity isolation.
Toxicity and Safety
Q. Q: What safety protocols are essential when handling this compound?
A:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
- Waste disposal : Neutralize chlorinated byproducts with NaHCO before disposal .
- Acute toxicity testing : Perform OECD Guideline 423 assays to classify hazard levels.
Future Research Directions
Q. Q: What unexplored research avenues exist for this compound?
A:
- Green chemistry : Develop solvent-free syntheses using microwave irradiation .
- Polymer chemistry : Incorporate into ionic liquids (e.g., imidazolium salts) for conductive materials .
- Bioconjugation : Explore click chemistry (e.g., azide-alkyne cycloaddition) for antibody-drug conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
